molecular formula C6H10N6O B7790477 Dacarbazine CAS No. 94361-71-4

Dacarbazine

Cat. No.: B7790477
CAS No.: 94361-71-4
M. Wt: 182.18 g/mol
InChI Key: FDKXTQMXEQVLRF-ZHACJKMWSA-N
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Mechanism of Action

Target of Action

Dacarbazine is an antineoplastic agent that primarily targets cancer cells . It is particularly effective against melanomas and Hodgkin’s disease . The primary target of this compound is the DNA within these cancer cells .

Mode of Action

This compound belongs to a group of chemotherapy drugs known as alkylating agents . It works by sticking to the cancer cell’s DNA and damaging it . Specifically, this compound is activated by liver microsomal enzymes to monomethyl triazeno imidazole carboxamide (MTIC), which is an alkylating compound . It causes methylation, modification, and cross-linking of DNA, thus inhibiting DNA, RNA, and protein synthesis .

Biochemical Pathways

The biochemical pathway of this compound involves its conversion to the active alkylating metabolite MTIC via the cytochrome P450 system . The cytotoxic effects of MTIC are manifested through alkylation (methylation) of DNA at the O6 and N7 guanine positions, which lead to DNA double-strand breaks and apoptosis .

Pharmacokinetics

After intravenous administration of this compound, the volume of distribution exceeds total body water content, suggesting localization in some body tissue, probably the liver . This compound is extensively metabolized in the liver to the active metabolite MTIC . The elimination half-life of this compound is approximately 5 hours , and about 40% of the drug is excreted unchanged in the urine .

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth. By damaging the DNA of cancer cells, this compound prevents these cells from dividing and proliferating . This leads to a reduction in the size of tumors and can slow the progression of diseases such as melanoma and Hodgkin’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of liver microsomal enzymes is crucial for the activation of this compound . Additionally, the drug’s efficacy can be affected by the patient’s renal function, as a significant portion of this compound is excreted unchanged in the urine . Furthermore, the drug’s distribution within the body may be influenced by the patient’s total body water content .

Biochemical Analysis

Biochemical Properties

Dacarbazine interacts with various enzymes and proteins in the body. It is metabolized in the liver by cytochromes P450 to form the reactive N-demethylated species . The cytotoxicity of these species is thought to be due primarily to the formation of methylcarbonium ions that attack nucleic groups in DNA .

Cellular Effects

This compound exerts cytotoxic effects via its action as an alkylating agent . It can cause a severe decrease in the number of blood cells in the bone marrow, which may increase the risk of developing a serious infection or bleeding . Other cellular effects include fatigue, diarrhea, and loss of appetite .

Molecular Mechanism

It appears to exert cytotoxic effects via its action as an alkylating agent . Other theories include DNA synthesis inhibition by its action as a purine analog, and interaction with SH groups .

Temporal Effects in Laboratory Settings

This compound is subject to degradation over time. Exposure to direct sunlight can result in up to a 12% loss in 30 minutes, and a pink color forms in 35 to 40 minutes . Solutions protected from light or exposed to fluorescent light lose about 4% of their this compound in 24 hours .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized in the liver, principally via CYP1A2, secondarily by CYP2E1 . CYP1A1 may play a role in extrahepatic metabolism .

Transport and Distribution

After intravenous administration of this compound, the volume of distribution exceeds total body water content, suggesting localization in some body tissue, probably the liver .

Subcellular Localization

Given that it is metabolized in the liver, it is likely that it localizes in the liver cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dacarbazine is synthesized through a multi-step process that involves the reaction of 5-amino-1H-imidazole-4-carboxamide with dimethylamine and nitrous acid to form the triazene derivative . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the preparation of the triazene derivative, followed by purification and formulation into injectable forms . The final product is often lyophilized to enhance its stability and shelf life.

Chemical Reactions Analysis

Types of Reactions: Dacarbazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide
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InChI

InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/b11-10+
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InChI Key

FDKXTQMXEQVLRF-ZHACJKMWSA-N
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Canonical SMILES

CN(C)N=NC1=C(NC=N1)C(=O)N
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Isomeric SMILES

CN(C)/N=N/C1=C(NC=N1)C(=O)N
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Molecular Formula

C6H10N6O
Record name DACARBAZINE
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Molecular Weight

182.18 g/mol
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Physical Description

Dacarbazine appears as white to ivory microcrystals or off-white crystalline solid. (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 59 °F (NTP, 1992), Water: (1 mg/ml at room temp)
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Mechanism of Action

The mechanism of action is not known, but appears to exert cytotoxic effects via its action as an alkylating agent. Other theories include DNA synthesis inhibition by its action as a purine analog, and interaction with SH groups. Dacarbazine is not cell cycle-phase specific., Dacarbazine functions as an alkylating agent after metabolic activation in the liver. It appears to inhibit the synthesis of RNA and protein more than it inhibits the synthesis of DNA. It kills cells slowly, and there appears to be no phase of the cell cycle in which sensitivity is increased ... ., ...FOR CHEMOTHERAPEUTIC EFFECTIVENESS, DACARBAZINE REQUIRES INITIAL ACTIVATION BY CYTOCHROME P450 SYSTEM OF LIVER THROUGH N-DEMETHYLATION REACTION. IN TARGET CELL...OCCURS SPONTANEOUS CLEAVAGE LIBERATING AIC /5-AMINOIMIDAZOLE-4-CARBOXAMIDE/ & ALKYLATING MOIETY, PRESUMABLY DIAZOMETHANE..., Although the mechanism of action of dacarbazine is not known in detail, it is demethylated by liver microsomal enzymes to form an unstable monoalkyl derivative which can decompose spontaneously into alkylating moieties. In light, dacarbazine can also rapidly undergo chemical decomposition to form 4-diazoimidazole-5-carboxamide, which is highly toxic but which has no antitumor activity in vivo ... .
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Color/Form

IVORY MICROCRYSTALINE SUBSTANCE

CAS No.

4342-03-4
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Melting Point

482 to 491 °F (explosively decomposes) (NTP, 1992), 205 °C, Melting point: 250-255 °C (explosive decomposition)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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